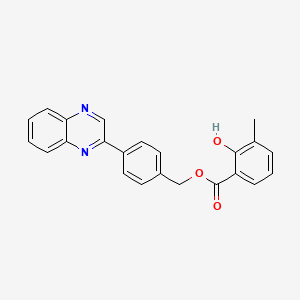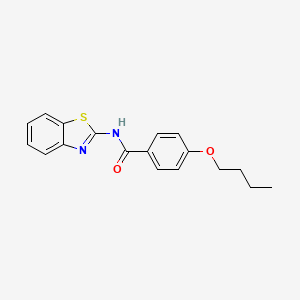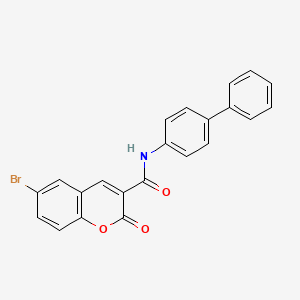![molecular formula C20H23BrN2O2S B4886955 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide](/img/structure/B4886955.png)
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide (BBB) is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. BBB is a synthetic compound that belongs to the class of benzamide derivatives and has a molecular weight of 451.4 g/mol.
Applications De Recherche Scientifique
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has potential applications in various research fields, including medicinal chemistry, drug discovery, and cancer research. 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been shown to have anticancer properties in vitro and in vivo, making it a promising candidate for cancer treatment. It has also been reported to have antifungal and antibacterial activities. Additionally, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been used as a tool compound to study the role of certain enzymes in cancer cells.
Mécanisme D'action
The exact mechanism of action of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide is not fully understood. However, studies have shown that 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and sirtuins. HDACs and sirtuins are enzymes that play a crucial role in gene expression and cellular processes such as cell cycle regulation, DNA repair, and apoptosis. Inhibition of these enzymes by 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide can lead to changes in gene expression and cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to inhibit cell migration and invasion, which are important processes in cancer metastasis. Additionally, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide in lab experiments is its relatively simple synthesis method. Additionally, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide has been shown to have low toxicity in vitro and in vivo, making it a safe compound to use in research. One limitation of using 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for research involving 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide. One area of interest is the development of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide analogs with improved potency and selectivity. Additionally, 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide could be used in combination with other anticancer agents to enhance their efficacy. Further studies are also needed to fully understand the mechanism of action of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide and its potential applications in other research fields.
Méthodes De Synthèse
The synthesis of 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide involves a series of chemical reactions. The starting material for the synthesis is 4-bromobenzyl chloride, which is reacted with sodium thioacetate to form 4-bromobenzyl thioacetate. This intermediate is then reacted with butylamine and 4-dimethylaminopyridine to form 2-({[(4-bromobenzyl)thio]acetyl}amino)-N-butylbenzamide. The final product is purified by column chromatography to obtain a pure compound.
Propriétés
IUPAC Name |
2-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]-N-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O2S/c1-2-3-12-22-20(25)17-6-4-5-7-18(17)23-19(24)14-26-13-15-8-10-16(21)11-9-15/h4-11H,2-3,12-14H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMBWHLQVNQSKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)CSCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[(4-bromobenzyl)sulfanyl]acetyl}amino)-N-butylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~2~-[4-allyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]-N~1~-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]glycinamide](/img/structure/B4886876.png)


![2-bromo-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B4886899.png)

![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4886927.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B4886950.png)
![N-{2-[5-({2-[(2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4886960.png)

![N-benzyl-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4886976.png)
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)